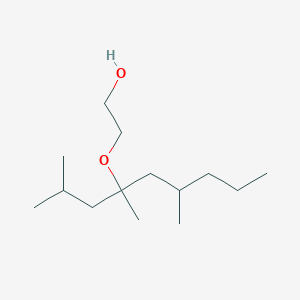
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol is an organic compound with a complex structure
Méthodes De Préparation
The synthesis of 2-(2,4,6-Trimethylnonan-4-yloxy)ethanol typically involves the reaction of 2,4,6-trimethylnonan-4-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Esterification: It can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Applications De Recherche Scientifique
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of biological membranes and as a surfactant in biochemical assays.
Industry: It is used in the production of detergents, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trimethylnonan-4-yloxy)ethanol involves its interaction with biological membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to changes in membrane permeability and fluidity. It may also interact with specific proteins, altering their function and activity. These interactions can affect various cellular processes and pathways .
Comparaison Avec Des Composés Similaires
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol can be compared with other similar compounds such as:
2-(2,4,4-Trimethylpentan-2-yloxy)ethanol: This compound has a similar structure but with different alkyl chain lengths, leading to variations in its chemical properties and applications.
2-(2,4,6-Trimethylheptan-4-yloxy)ethanol: Another similar compound with a shorter alkyl chain, which may result in different reactivity and uses.
2-(2,4,6-Trimethylundecan-4-yloxy)ethanol:
Propriétés
Numéro CAS |
61702-78-1 |
|---|---|
Formule moléculaire |
C14H30O2 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
2-(2,4,6-trimethylnonan-4-yloxy)ethanol |
InChI |
InChI=1S/C14H30O2/c1-6-7-13(4)11-14(5,10-12(2)3)16-9-8-15/h12-13,15H,6-11H2,1-5H3 |
Clé InChI |
FHHQTJMVJGODCV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)(CC(C)C)OCCO |
Numéros CAS associés |
61702-78-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



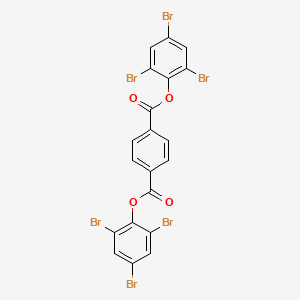


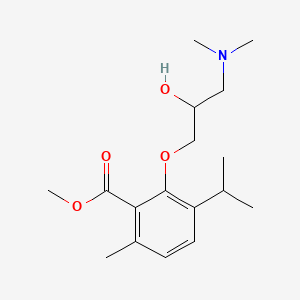
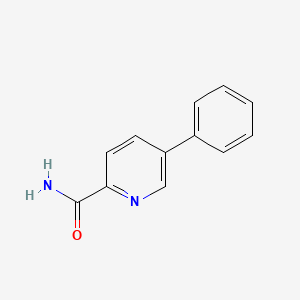
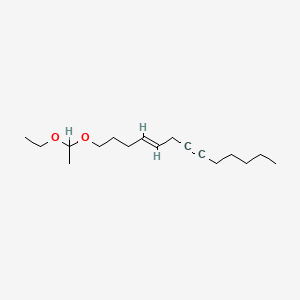
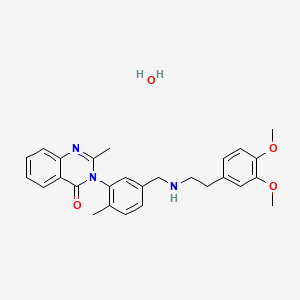
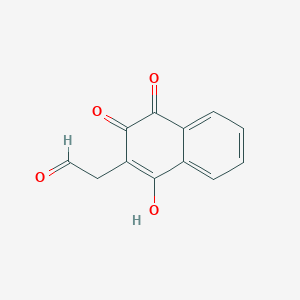
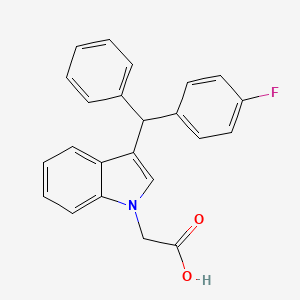
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)

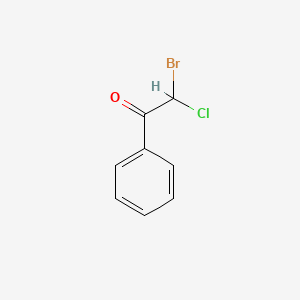
![(3S,5R,10R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13754826.png)
